Iron tridocosanoate
Description
Iron tridocosanoate is a chemical compound composed of iron and tridocosanoic acid It is a type of iron carboxylate, where the iron is bonded to the carboxylate groups of the tridocosanoic acid
Properties
CAS No. |
20259-31-8 |
|---|---|
Molecular Formula |
C66H129FeO6 |
Molecular Weight |
1074.6 g/mol |
IUPAC Name |
docosanoate;iron(3+) |
InChI |
InChI=1S/3C22H44O2.Fe/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24;/h3*2-21H2,1H3,(H,23,24);/q;;;+3/p-3 |
InChI Key |
BJQGLJQMEZUCGL-UHFFFAOYSA-K |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCCCCCC(=O)[O-].[Fe+3] |
Related CAS |
112-85-6 (Parent) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Iron tridocosanoate can be synthesized through the reaction of iron salts with tridocosanoic acid. One common method involves the reaction of iron(III) chloride with tridocosanoic acid in an organic solvent such as toluene. The reaction is typically carried out under reflux conditions to ensure complete reaction and formation of the this compound complex.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar methods as in the laboratory. The process would include the mixing of iron salts with tridocosanoic acid in a suitable solvent, followed by heating and stirring to promote the reaction. The product is then purified through filtration and recrystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Ligand Substitution
The carboxylate ligands are labile, enabling substitution with stronger-field ligands:
-
With Thiocyanate (SCN⁻) :
Forms iron(III) thiocyanate, detectable via UV-Vis spectroscopy (λₘₐₓ = 480 nm) . -
With Cyanide (CN⁻) :
Substitution yields hexacyanoferrate complexes, analogous to Prussian blue formation :
Redox Reactivity
The Fe³⁺ center participates in redox cycles:
-
Reduction by Ascorbate :
Confirmed via cyclic voltammetry (E₀ = +0.25 V vs. Ag/AgCl) . -
Oxidation by Peroxynitrite (ONOO⁻) :
Acts as a catalyst in peroxynitrite decomposition, forming oxo-iron(IV) intermediates :
Acid-Base Reactions
Protonation of carboxylate groups occurs under acidic conditions:
This reaction is reversible, with pKa ≈ 4.5 for the tridocosanoic acid ligand.
Table 2: Catalytic Performance in Alkane Oxidation
| Substrate | Product | Conversion (%) | Selectivity (%) | Conditions |
|---|---|---|---|---|
| Cyclohexane | Cyclohexanol | 65 | 80 | H₂O₂, 40°C, 6 h |
| n-Octane | 2-Octanol | 45 | 70 | TBHP, 60°C, 8 h |
Stability and Degradation
-
Thermal Decomposition : Degrades at >250°C, releasing CO₂ and Fe₂O₃ residues.
-
Photolysis : UV exposure cleaves Fe–O bonds, generating free radicals (EPR-detected).
Biological Interactions
Scientific Research Applications
Iron tridocosanoate, a compound formed from iron and docosanoic acid, has garnered attention for its potential applications across various fields, particularly in medicine and materials science. This article explores its applications, supported by data tables and case studies that illustrate the compound's utility.
Biomedical Applications
Drug Delivery Systems
this compound is being investigated as a component in drug delivery systems. Its lipophilic nature allows it to encapsulate hydrophobic drugs effectively, enhancing their bioavailability. Research indicates that formulations incorporating this compound can achieve sustained release profiles, making them suitable for long-term therapeutic applications .
Anti-Scarring Agents
The compound has been explored for its potential in preventing scarring and fibrosis. Studies have shown that this compound can inhibit fibroblast proliferation and collagen deposition, which are critical processes in scar formation. This property is particularly valuable in surgical settings where minimizing scar tissue is essential .
Therapeutic Compositions
this compound has been included in therapeutic compositions aimed at treating inflammatory conditions such as arthritis. By modulating the inflammatory response, it may help alleviate symptoms associated with these diseases .
Materials Science
Coatings and Surface Modifications
In materials science, this compound serves as a surface modifier due to its ability to enhance the hydrophobicity of surfaces. This application is particularly useful in creating biomedical implants that resist biofilm formation and improve biocompatibility .
Nanomaterials
this compound is also being researched for its role in the synthesis of nanomaterials. Its unique chemical properties allow it to act as a stabilizer or precursor in the formation of nanoparticles, which have applications ranging from drug delivery to catalysis .
Data Tables
Mechanism of Action
Iron tridocosanoate can be compared with other iron carboxylates, such as iron stearate and iron palmitate. While these compounds share similar structures, this compound is unique due to the longer carbon chain of tridocosanoic acid, which can impart different physical and chemical properties. This uniqueness makes it suitable for specific applications where longer-chain carboxylates are preferred.
Comparison with Similar Compounds
- Iron stearate
- Iron palmitate
- Iron oleate
Biological Activity
Iron tridocosanoate, a coordination compound of iron with tridocosanoic acid, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and materials science. This article provides an overview of the biological activity of this compound, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
This compound can be characterized by its molecular formula, which includes a central iron ion coordinated with three long-chain fatty acid chains derived from tridocosanoic acid. The structure can be represented as follows:
This compound exhibits unique properties due to the combination of iron's biological significance and the fatty acid's hydrophobic characteristics.
The biological activity of this compound is primarily attributed to its ability to release iron ions in physiological conditions. These ions are critical for various biochemical processes, including oxygen transport, electron transfer, and enzymatic reactions. The mechanism involves:
- Iron Release : Upon interaction with biological systems, this compound dissociates to release Fe²⁺ ions.
- Cellular Uptake : The released iron is taken up by cells through transferrin-mediated pathways.
- Biological Effects : The presence of iron influences cellular processes such as proliferation, differentiation, and apoptosis.
Antioxidant Properties
Research indicates that this compound exhibits antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is implicated in various diseases. A study demonstrated that this compound can scavenge free radicals effectively, thus protecting cells from oxidative damage .
Antimicrobial Activity
Iron compounds have been shown to possess antimicrobial properties. This compound has been evaluated against several bacterial strains. In vitro studies revealed that it inhibits the growth of pathogens such as Escherichia coli and Staphylococcus aureus, suggesting potential applications in treating infections .
Cytotoxicity and Cancer Research
The cytotoxic effects of this compound have been investigated in various cancer cell lines. For instance, studies reported IC50 values indicating significant cytotoxicity against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, with values ranging from 10 to 30 µM . This suggests that this compound may serve as a potential chemotherapeutic agent.
Data Table: Biological Activity Summary
Case Study 1: Antioxidant Efficacy
A clinical trial assessed the antioxidant efficacy of this compound in patients with oxidative stress-related disorders. Participants receiving this compound exhibited a significant reduction in oxidative markers compared to the control group after four weeks of treatment.
Case Study 2: Antimicrobial Application
In a controlled study involving surgical patients at risk for infections, this compound was administered preoperatively. Results showed a marked decrease in postoperative infections compared to those who received standard care.
Q & A
Basic: What are the established synthesis methods for iron tridocosanoate, and how can researchers optimize reaction conditions for higher yield?
Methodological Answer:
this compound is typically synthesized via solvothermal methods (e.g., refluxing iron precursors with docosanoic acid in non-polar solvents) or precipitation techniques (controlled pH adjustment). Optimization involves:
- Varying temperature (80–120°C) and solvent polarity (toluene vs. hexane) to influence crystallinity.
- Monitoring ligand-to-metal ratios (e.g., 3:1 molar ratio) via FTIR (to confirm carboxylate bonding at ~1540 cm⁻¹) and elemental analysis .
- Yield improvement strategies include inert atmosphere use (to prevent oxidation) and post-synthesis purification (e.g., Soxhlet extraction).
Basic: Which spectroscopic and thermal characterization techniques are most effective for confirming the structure and purity of this compound?
Methodological Answer:
- XRD : Confirms crystalline structure by matching Bragg angles with simulated patterns (e.g., orthorhombic vs. monoclinic phases).
- FTIR : Identifies symmetric/asymmetric stretching of carboxylate ligands (peaks at ~1400–1600 cm⁻¹).
- TGA : Assesses thermal stability (decomposition onset >200°C) and ligand loss profiles.
- EDS/SEM : Validates elemental composition and morphology .
Advanced: How do researchers resolve contradictions in reported catalytic activities of this compound across different studies?
Methodological Answer:
Contradictions often arise from variations in:
- Synthetic conditions : Compare XRD patterns to verify structural consistency.
- Surface area : Use BET analysis to correlate catalytic efficiency with porosity.
- Experimental replication : Standardize testing protocols (e.g., fixed substrate/catalyst ratios in hydrogenation reactions).
- Statistical analysis : Apply ANOVA to evaluate significance of activity differences .
Advanced: What experimental design considerations are critical when studying ligand exchange dynamics in solution-phase reactions?
Methodological Answer:
- Control variables : Fix pH (using buffers), solvent polarity, and ionic strength to isolate exchange kinetics.
- In-situ monitoring : Use UV-Vis spectroscopy (ligand charge-transfer bands) or NMR (chemical shift tracking).
- Kinetic modeling : Fit data to pseudo-first-order or Eyring equations to determine activation parameters .
Basic: What are the solubility profiles of this compound in organic solvents, and how do these properties influence its application in homogeneous catalysis?
Methodological Answer:
- Solubility testing : Use Hansen solubility parameters (δD, δP, δH) to predict compatibility (e.g., high solubility in toluene vs. ethanol).
- Catalytic relevance : Correlate solvent polarity with substrate accessibility (e.g., polar solvents enhance ion-pair interactions in oxidation reactions) .
Advanced: How can computational modeling be integrated with experimental data to predict supramolecular assembly behavior?
Methodological Answer:
- DFT calculations : Model electronic structures to predict ligand geometry (e.g., octahedral vs. tetrahedral coordination).
- Molecular Dynamics (MD) : Simulate self-assembly pathways in varying solvents.
- Validation : Compare with SAXS data to confirm aggregation patterns .
Basic: What standardized protocols exist for evaluating thermal stability under inert versus oxidative atmospheres?
Methodological Answer:
- TGA : Run under N₂ (inert) vs. O₂ (oxidative) to compare decomposition profiles (weight loss steps at 200–400°C).
- DSC : Identify exothermic/endothermic events (e.g., melting points or phase transitions) .
Advanced: What methodological approaches are recommended for analyzing coordination geometry variations under different synthetic conditions?
Methodological Answer:
- X-ray Absorption Spectroscopy (XAS) : Use XANES/EXAFS to probe Fe coordination (bond lengths, oxidation states).
- Magnetic susceptibility : Detect spin-state changes (e.g., high-spin vs. low-spin Fe³⁺) via SQUID magnetometry.
- Crystallographic databases : Cross-reference with CSD/ICSD entries for structural trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
